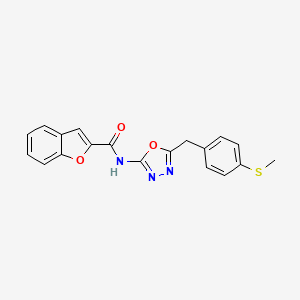

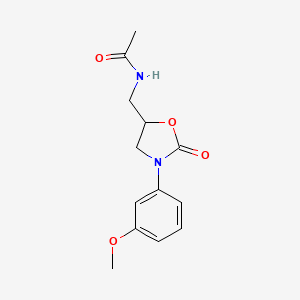

![molecular formula C15H13Cl2NO4S B2947082 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate CAS No. 866131-09-1](/img/structure/B2947082.png)

4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

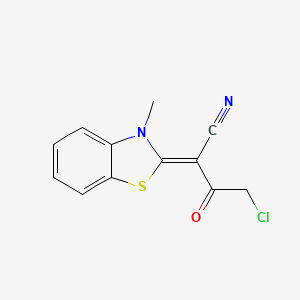

Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate is complex, with a molecular formula of C15H13Cl2NO4S. For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.科学的研究の応用

Chemical Synthesis and Reactions

- Oxidation Methods : A study by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, leading to the formation of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. This work demonstrates the potential utility of related sulfur-containing compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

- Nucleophilic Aromatic Substitution : Bergman and Wachtmeister (1978) described the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution, highlighting a method to produce various sulfone derivatives (Bergman & Wachtmeister, 1978).

Environmental Applications

- Microwave-Assisted Degradation : Ghorbanian et al. (2019) investigated the removal of 2,4-dichlorophenol from aqueous solutions using microwave irradiation assisted by nanoscale zero-valent copper activated persulfate, demonstrating an innovative approach to degrade chlorinated pollutants (Ghorbanian, Asgari, Samadi, & Seidmohammadi, 2019).

- Advanced Oxidation Processes : Mehralipour and Kermani (2021) optimized the photo-electro/persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, showcasing a novel combination of advanced oxidation processes for environmental protection (Mehralipour & Kermani, 2021).

Chemical Intermediates and Transformations

- Anilidoquinoline Derivatives : Ghosh et al. (2008) synthesized and evaluated 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide for its therapeutic efficacy, demonstrating the chemical versatility of chlorophenyl and sulfonyl components in developing pharmaceutical intermediates (Ghosh et al., 2008).

作用機序

Target of Action

Similar compounds are often used as intermediates for preparing sulfur-containing xenobiotics .

Mode of Action

It’s worth noting that similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .

Result of Action

Related compounds are known to participate in carbon–carbon bond forming reactions, which are fundamental to organic synthesis .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

(4-chlorophenyl) 2-(4-chloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-23(20,21)18(13-6-2-11(16)3-7-13)10-15(19)22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOJUPRJQFZBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)OC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)

![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)

![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)

![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)